methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate
Description
Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate is a conjugated enamine ester featuring a dimethylamino group at the C3 position and a phenylmethylidene (benzylidene) substituent at the C2 amino group. The (E)-configuration of both the enoate double bond and the benzylidene imine moiety suggests a planar, conjugated system that may influence its reactivity, stability, and intermolecular interactions. Such compounds are typically synthesized via condensation reactions involving active methylene precursors and aldehydes or dimethylformamide dimethyl acetal (DMF-DMA), as seen in related structures .
Properties
IUPAC Name |
methyl (E)-2-(benzylideneamino)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)10-12(13(16)17-3)14-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b12-10+,14-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRRZUYXNALEQN-YBZLRGQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate typically involves the condensation of a dimethylamine derivative with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often include the use of a base to facilitate the formation of the enamine and an acid catalyst for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening methods can help identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamine group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate is a chemical compound with several applications across various fields. It is a complex organic compound with a dimethylamino group and a phenylmethylidene substituent. Its molecular formula is C₁₃H₁₆N₂O₂ and its molecular weight is approximately 248.28 g/mol.
Scientific Research Applications
This compound is used in scientific research as a versatile chemical compound. It has potential applications in medicinal chemistry and organic synthesis because it can act as a versatile building block for more complex molecules.
Potential Therapeutic Properties
Preliminary studies suggest that this compound may have anti-inflammatory and analgesic effects, making it a candidate for further investigation in drug development. Its interaction with molecular targets like enzymes and receptors could modulate biological pathways, leading to pharmacological responses. Understanding the interaction profile of this compound is crucial for understanding its pharmacodynamics and therapeutic potential. This includes assessing its binding affinity to various biological targets to gain insights into its mechanism of action.
Use as a Building Block
The compound is notable for its ability to act as a versatile building block for more complex molecules.
Compound Comparisons
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl (2E)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate | C₁₃H₁₅N₂O₃ | Contains a phenyl formamide group; potential for similar biological activity |
| Methyl (2E)-3-(dimethylamino)-2-(4-chlorophenyl)prop-2-enoate | C₁₃H₁₆ClN₂O₂ | Chlorinated aromatic system enhances lipophilicity |
| Methyl (2E)-3-(dimethylamino)-2-(3-bromophenyl)prop-2-enoate | C₁₃H₁₆BrN₂O₂ | Brominated variant; differing reactivity profiles based on halogen substitution |
Mechanism of Action
The mechanism of action of methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enamine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Key Observations:
Stereochemical and Conformational Trends: The syn-periplanar conformation across the C=C bond in ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate is analogous to the planar conjugation in the target compound, suggesting similar stability in the (E)-configuration. Hydrogen bonding patterns in methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate (C–H⋯O/N interactions) differ from those expected in the target compound due to the absence of a cyano group and presence of a benzylidene imine.
Physicochemical and Spectroscopic Properties
Notes:
- The target compound’s benzylidene imine group may exhibit unique NMR deshielding effects compared to cyano or aryl-substituted analogs.
- Crystallographic data for related compounds suggest that substituents significantly influence packing efficiency and intermolecular interactions.
Biological Activity
Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate, commonly referred to by its CAS number 76862-12-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 232.28 g/mol
- CAS Number : 76862-12-9
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects against certain diseases.
- Receptor Interaction : The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Such interactions could influence mood regulation and have implications in treating psychiatric disorders.
Pharmacological Studies
A review of available literature reveals several key findings regarding the pharmacological effects of this compound:
Case Studies
- Antioxidant Potential : A study focused on compounds similar to this compound reported that these compounds effectively reduced oxidative stress markers in cellular models, indicating a robust antioxidant capacity.
- Neuropharmacological Effects : In a controlled trial involving animal models, the compound exhibited significant effects on behavior indicative of anxiolytic properties, likely through modulation of serotonin pathways.
- Toxicological Assessment : Although initial findings are promising, further toxicological studies are necessary to evaluate the safety profile of this compound when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
